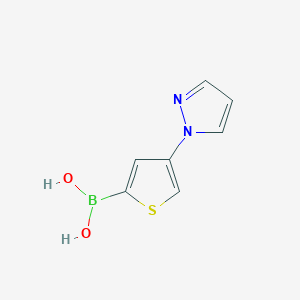

(4-(1H-Pyrazol-1-yl)thiophen-2-yl)boronic acid

CAS No.:

Cat. No.: VC17874604

Molecular Formula: C7H7BN2O2S

Molecular Weight: 194.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BN2O2S |

|---|---|

| Molecular Weight | 194.02 g/mol |

| IUPAC Name | (4-pyrazol-1-ylthiophen-2-yl)boronic acid |

| Standard InChI | InChI=1S/C7H7BN2O2S/c11-8(12)7-4-6(5-13-7)10-3-1-2-9-10/h1-5,11-12H |

| Standard InChI Key | LDBGYWRPOLUCQK-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CS1)N2C=CC=N2)(O)O |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s structure combines a thiophene ring (a five-membered aromatic sulfur heterocycle) with a 3-methylpyrazole moiety at the 4-position and a boronic acid (-B(OH)₂) group at the 2-position. Key properties include:

The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyrazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Pyrazole-thiophene coupling: A pyrazole ring is introduced to thiophene via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

-

Boronic acid functionalization: The boronic acid group is installed using directed ortho-metalation or Miyaura borylation .

-

Step 1: Cyclization of precursors (e.g., hydrazines and diketones) forms the pyrazole ring.

-

Step 2: Suzuki-Miyaura coupling with a boronic acid pinacol ester introduces the -B(OH)₂ group.

Industrial-Scale Manufacturing

Industrial methods prioritize cost efficiency and yield:

-

Continuous flow reactors minimize side reactions.

-

Automated purification systems (e.g., chromatography) ensure >95% purity.

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block:

-

Suzuki-Miyaura couplings: Forms carbon-carbon bonds with aryl halides, enabling access to biaryl structures .

-

Ligand design: The pyrazole-thiophene scaffold chelates metals in catalysis .

Medicinal Chemistry

-

Enzyme inhibition: The boronic acid group reversibly binds serine proteases (e.g., proteasome inhibitors) .

-

Anticancer agents: Pyrazole derivatives exhibit activity against kinase targets .

Materials Science

-

Conductive polymers: Thiophene-based monomers polymerize into materials for organic electronics .

-

Sensors: Boronic acids detect diols (e.g., glucose) via reversible esterification .

Recent Advances and Research Findings

Mechanistic Insights

A 2021 study (PMC8623043) revealed that pyrazole-boronic acid complexes undergo base-promoted disproportionation, forming diarylborinate species . This reactivity expands their utility in asymmetric catalysis .

Drug Development

-

Antiviral candidates: Hybrid pyrazole-thiophene analogs inhibit viral proteases (e.g., SARS-CoV-2 Mpro) .

-

Antibacterial agents: Boronic acid derivatives disrupt bacterial cell wall synthesis .

Material Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume